

An In-depth Technical Guide to 5-Nitrobenzothiazole: Properties, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Nitrobenzothiazole

Cat. No.: B1296503

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This technical guide provides a comprehensive overview of **5-Nitrobenzothiazole**, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. The document details its physicochemical properties, provides a plausible synthetic route, and explores its emerging role in medicinal chemistry, particularly as a scaffold for the development of novel therapeutic agents.

Core Properties of 5-Nitrobenzothiazole

5-Nitrobenzothiazole is a solid, yellow powder under standard conditions. Its core chemical and physical properties are summarized in the table below, providing a foundational dataset for laboratory and computational work.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₄ N ₂ O ₂ S	[1]
Molecular Weight	180.19 g/mol	[1]
IUPAC Name	5-nitro-1,3-benzothiazole	[1]
CAS Number	2942-07-6	[1]
Appearance	Yellow Powder	
Melting Point	Not explicitly available	
Boiling Point	Not explicitly available	
InChI Key	AEUQLELVLDMMKB-UHFFFAOYSA-N	[1]
SMILES	C1=CC2=C(C=C1--INVALID-LINK--[O-])N=CS2	[1]

Synthesis of 5-Nitrobenzothiazole: An Experimental Protocol

While a specific, detailed protocol for the direct synthesis of **5-Nitrobenzothiazole** is not readily available in the provided literature, a plausible route can be adapted from established methods for the synthesis of similar nitroaromatic compounds, such as the nitration of benzothiazole. The following protocol is a representative example.

Objective: To synthesize **5-Nitrobenzothiazole** via electrophilic nitration of benzothiazole.

Materials:

- Benzothiazole
- Concentrated Sulfuric Acid (H₂SO₄, 98%)
- Concentrated Nitric Acid (HNO₃, 70%)
- Ice

- Saturated Sodium Bicarbonate Solution (NaHCO_3)
- Ethyl Acetate
- Anhydrous Magnesium Sulfate (MgSO_4)
- Rotary Evaporator
- Magnetic Stirrer and Stir Bar
- Ice Bath
- Separatory Funnel
- Standard Laboratory Glassware

Procedure:

- In a round-bottom flask equipped with a magnetic stir bar, dissolve benzothiazole (1 equivalent) in concentrated sulfuric acid at 0°C in an ice bath.
- Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid dropwise to the stirred solution, ensuring the temperature is maintained below 10°C .
- After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).
- Once the reaction is deemed complete, carefully pour the mixture over crushed ice.
- Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with brine.

- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
- The crude **5-Nitrobenzothiazole** can be further purified by recrystallization from a suitable solvent such as ethanol.

Characterization: The identity and purity of the synthesized **5-Nitrobenzothiazole** can be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

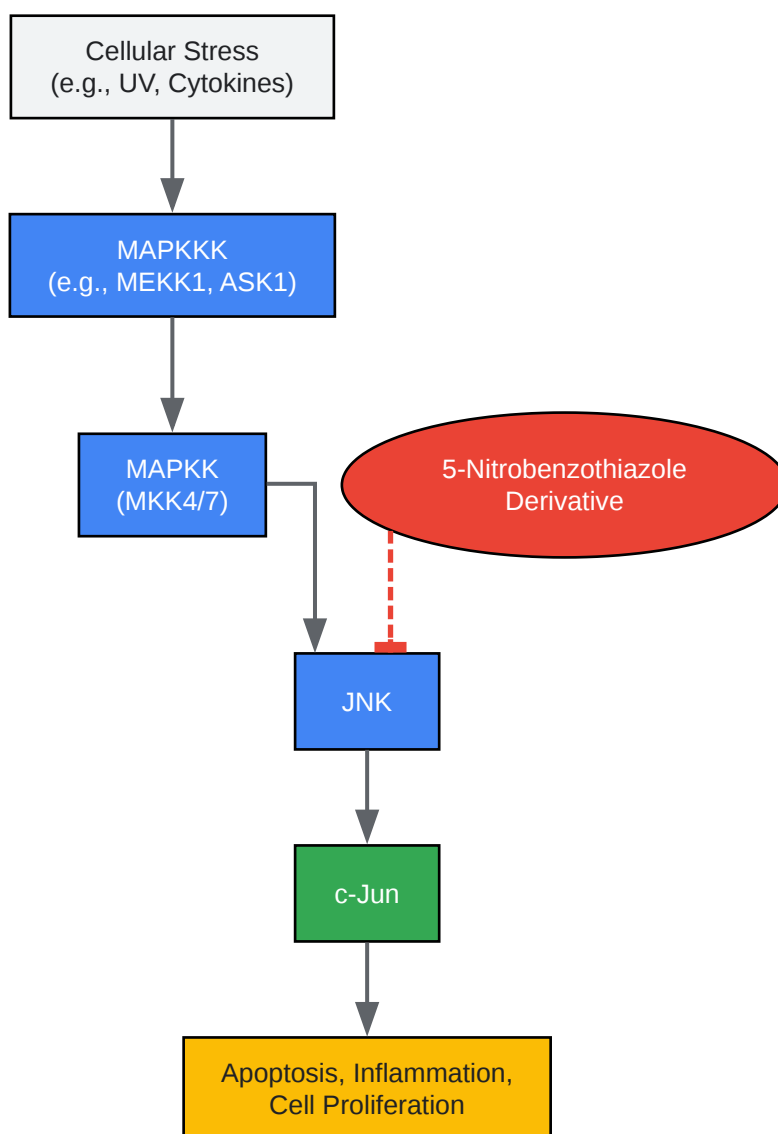
Biological Activity and Therapeutic Potential

Derivatives of **5-Nitrobenzothiazole** have demonstrated significant potential in various therapeutic areas, highlighting the importance of this scaffold in drug discovery.

Inhibition of c-Jun N-terminal Kinase (JNK)

A series of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles has been identified as potent and selective allosteric inhibitors of c-Jun N-terminal kinase (JNK).[2][3] JNKs are a family of protein kinases that are activated in response to a variety of cellular stresses and are implicated in diseases such as type-2 diabetes, inflammation, and cancer.[3] The allosteric nature of these inhibitors suggests they bind to a site on the JNK protein distinct from the ATP-binding site, potentially offering a higher degree of selectivity over other kinases.[2][3]

The following diagram illustrates the general JNK signaling pathway and the point of inhibition by **5-Nitrobenzothiazole** derivatives.



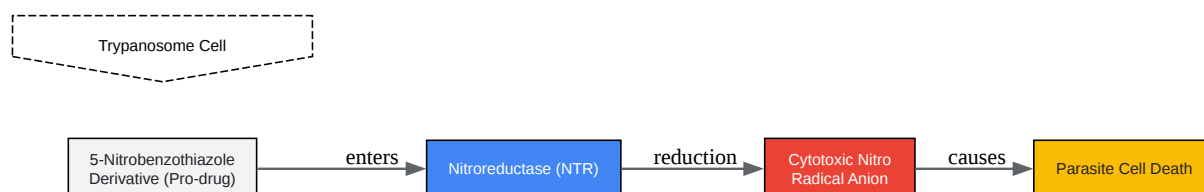
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JNK Signaling Pathway Inhibition

Antitrypanosomal Activity

Nitroheterocyclic compounds, including derivatives of 5-nitro-2-aminothiazole, have shown promising activity against *Trypanosoma cruzi* and *Trypanosoma brucei*, the parasites responsible for Chagas disease and African sleeping sickness, respectively.[4] The mechanism of action is believed to involve the enzymatic reduction of the nitro group by parasitic nitroreductases (NTRs) to generate cytotoxic radical species that damage parasitic cells.[4] Interestingly, some of these compounds are not substrates for type I NTRs, suggesting alternative mechanisms of action may also be at play.[4]

The proposed mechanism of action for the antitrypanosomal activity of nitroheterocyclic compounds is depicted below.



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Antitrypanosomal Mechanism of Action

Conclusion

5-Nitrobenzothiazole is a versatile heterocyclic compound with a growing portfolio of biological activities. Its derivatives have shown significant promise as inhibitors of key signaling molecules like JNK and as potent antiparasitic agents. The synthetic accessibility of the benzothiazole core allows for extensive structure-activity relationship (SAR) studies, paving the way for the development of novel and effective therapeutic agents. This technical guide serves as a foundational resource for researchers aiming to explore the full potential of this important chemical scaffold.

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